molecular formula C22H17N2O4P B067853 2-Naphthyl 4-phenylazophenyl phosphate CAS No. 195455-92-6

2-Naphthyl 4-phenylazophenyl phosphate

Cat. No.: B067853
CAS No.: 195455-92-6
M. Wt: 404.4 g/mol
InChI Key: WKWKKPXBWVYKAG-UHFFFAOYSA-N
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Description

2-Naphthyl 4-phenylazophenyl phosphate is a chemical compound with the molecular formula C22H17N2O4P and a molecular weight of 404.36 g/mol. It is known for its unique structure, which consists of a naphthyl group, a phenylazophenyl group, and a phosphate group. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of 2-Naphthyl 4-phenylazophenyl phosphate typically involves the reaction of 2-naphthol with 4-phenylazophenyl chloride in the presence of a base, followed by phosphorylation using a suitable phosphorylating agent . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Naphthyl 4-phenylazophenyl phosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate group, where nucleophiles such as hydroxide ions or amines replace the phosphate group.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions . The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

2-Naphthyl 4-phenylazophenyl phosphate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other complex molecules.

    Biology: This compound is employed in biochemical assays to study enzyme activities, particularly phosphatases.

    Medicine: Research involving this compound includes its potential use in drug development and as a probe for studying biological pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthyl 4-phenylazophenyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as a substrate for enzymes like phosphatases, leading to the cleavage of the phosphate group and the formation of corresponding products .

Comparison with Similar Compounds

2-Naphthyl 4-phenylazophenyl phosphate can be compared with other similar compounds, such as:

    1-Naphthyl 4-phenylazophenyl phosphate: Similar in structure but with the naphthyl group attached at a different position.

    2-Naphthyl 4-phenylazophenyl sulfate: Contains a sulfate group instead of a phosphate group, leading to different chemical properties and reactivity.

    4-Phenylazophenyl phosphate: Lacks the naphthyl group, resulting in a simpler structure and different applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

naphthalen-2-yl (4-phenyldiazenylphenyl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N2O4P/c25-29(26,28-22-13-10-17-6-4-5-7-18(17)16-22)27-21-14-11-20(12-15-21)24-23-19-8-2-1-3-9-19/h1-16H,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWKKPXBWVYKAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OP(=O)(O)OC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195455-92-6
Record name 2-Naphthyl 4-phenylazophenyl phosphate
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